4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone, while the pyrrole ring can be formed via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound and ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole have similar pyrrole ring structures.
Uniqueness
What sets 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid apart is the combination of both thiazole and pyrrole rings in a single molecule, along with the presence of a hydroxymethyl group
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-3-8-11-7(4-15-8)5-1-6(9(13)14)10-2-5/h1-2,4,10,12H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVSXIKHXNNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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